

comparative study of azide-tetrazole tautomerism in pyridazines

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Compound of Interest

Compound Name: 6-Azidotetrazolo[1,5-*b*]pyridazine

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A Comprehensive Comparative Study of Azide-Tetrazole Tautomerism in Pyridazine Derivatives for Researchers, Scientists, and Drug Development Professionals. This guide provides an objective comparison of the tautomeric equilibrium between azide and tetrazole forms in pyridazine and related heterocyclic systems, supported by experimental data.

Introduction to Azide-Tetrazole Tautomerism

Azide-tetrazole tautomerism is a form of valence tautomerism where a dynamic equilibrium exists between an organic azide and a fused tetrazole ring. This phenomenon is of significant interest in medicinal chemistry and materials science as the two tautomers can exhibit different chemical, physical, and biological properties. The position of the equilibrium is influenced by various factors including the nature of the heterocyclic ring, the substituents, the solvent polarity, and the temperature. In the context of pyridazine derivatives, this equilibrium plays a crucial role in their synthesis, reactivity, and potential applications as bioactive molecules.

Comparative Data on Tautomeric Equilibrium

The equilibrium between the azide and tetrazole forms is often studied quantitatively using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). The thermodynamic parameters provide valuable insights into the stability of the respective tautomers.

Compound	Solvent	Method	Tautomeric Ratio (Tetrazole:Azide)	Gibbs Free Energy (ΔG^{298} in kJ/mol)	Enthalpy (ΔH in kJ/mol)	Entropy (ΔS in J/mol·K)	Reference
5-(cyclohexylmercapto)-2-e]tetrazolo[1,5-a]pyrimidine	DMSO-d ₆	Variable Temperature ¹ H NMR	Predominantly Tetrazole	-21.30	-	-	[1]
5-(isopropoxy)-2-e]tetrazolo[1,5-a]pyrimidine	DMSO-d ₆	Variable Temperature ¹ H NMR	Predominantly Tetrazole	-23.19	-	-	[1]
5-phenoxy-2-e]tetrazolo[1,5-a]pyrimidine	DMSO-d ₆	Variable Temperature ¹ H NMR	Predominantly Tetrazole	-17.02	-	-	[1]
2,4-diazidopy	Various	NMR and IR	Exists in four	-3.33 to -7.52	-19.92 to -48.02	-43.74 to -143.27	[1]

rido[3,2-d]pyrimidine
ne

5-trifluoromethyltetrazolo[1,5-a]pyrimidine
ne

DMSO-d₆ EXSY 99:1 (Tetrazole:Azide) [1]

2-azido-4-trifluoromethyl-6-ethylpyrimidin-5-yl azide
midine

CDCl₃ NMR Exclusive [1]

1-(2-Azido-6-chloropyrid-4-yl)-3-phenylurea
Various NMR Predominantly Azide [2]

Note: The data presented is for pyridopyrimidine derivatives, which are structurally related to pyridazines and provide valuable insights into the azide-tetrazole equilibrium in this class of compounds.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing new studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibrium Analysis

NMR spectroscopy is a powerful non-destructive technique to study the azide-tetrazole equilibrium in solution.

- Sample Preparation: The compound of interest is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration typically in the range of 5-10 mg/mL.
- ¹H NMR Analysis: The ¹H NMR spectrum is recorded at room temperature. The chemical shifts and integration of signals corresponding to specific protons in the azide and tetrazole forms are used to determine the tautomeric ratio.
- Variable Temperature (VT) ¹H NMR: To determine the thermodynamic parameters (ΔH and ΔS), ¹H NMR spectra are recorded at different temperatures. The equilibrium constant (K) at each temperature is calculated from the ratio of the integrals of the signals of the two tautomers. A van't Hoff plot (ln(K) vs. 1/T) is then constructed. The slope of the plot is equal to $-\Delta H/R$ and the y-intercept is equal to $\Delta S/R$, where R is the gas constant.
- Exchange Spectroscopy (EXSY): This 2D NMR technique is used to study the kinetics of the tautomeric interconversion. The presence of cross-peaks between the signals of the azide and tetrazole forms confirms the exchange process. The rate constants for the forward and reverse reactions can be determined from the intensities of the diagonal and cross-peaks.

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative information about the presence of the azide group.

- Sample Preparation: The sample can be analyzed as a solid (KBr pellet) or in solution.
- Analysis: The azide group (–N₃) exhibits a characteristic strong and sharp absorption band in the region of 2100-2200 cm⁻¹. The absence or presence of this band can indicate the predominant tautomeric form in the solid state or in a particular solvent.

Single Crystal X-ray Diffraction

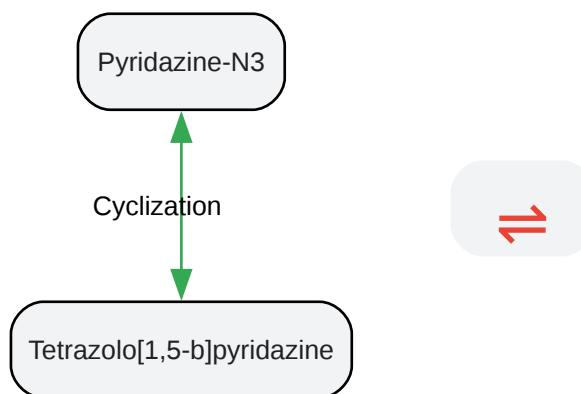
This technique provides unambiguous structural information about the tautomeric form present in the solid state.

- Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent.
- Data Collection and Structure Refinement: The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The data is then processed to determine the crystal

structure, which reveals the precise arrangement of atoms and confirms the presence of either the azide or the fused tetrazole ring.

Logical Relationship of Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium between the azide and tetrazole tautomers in a generalized pyridazine derivative.

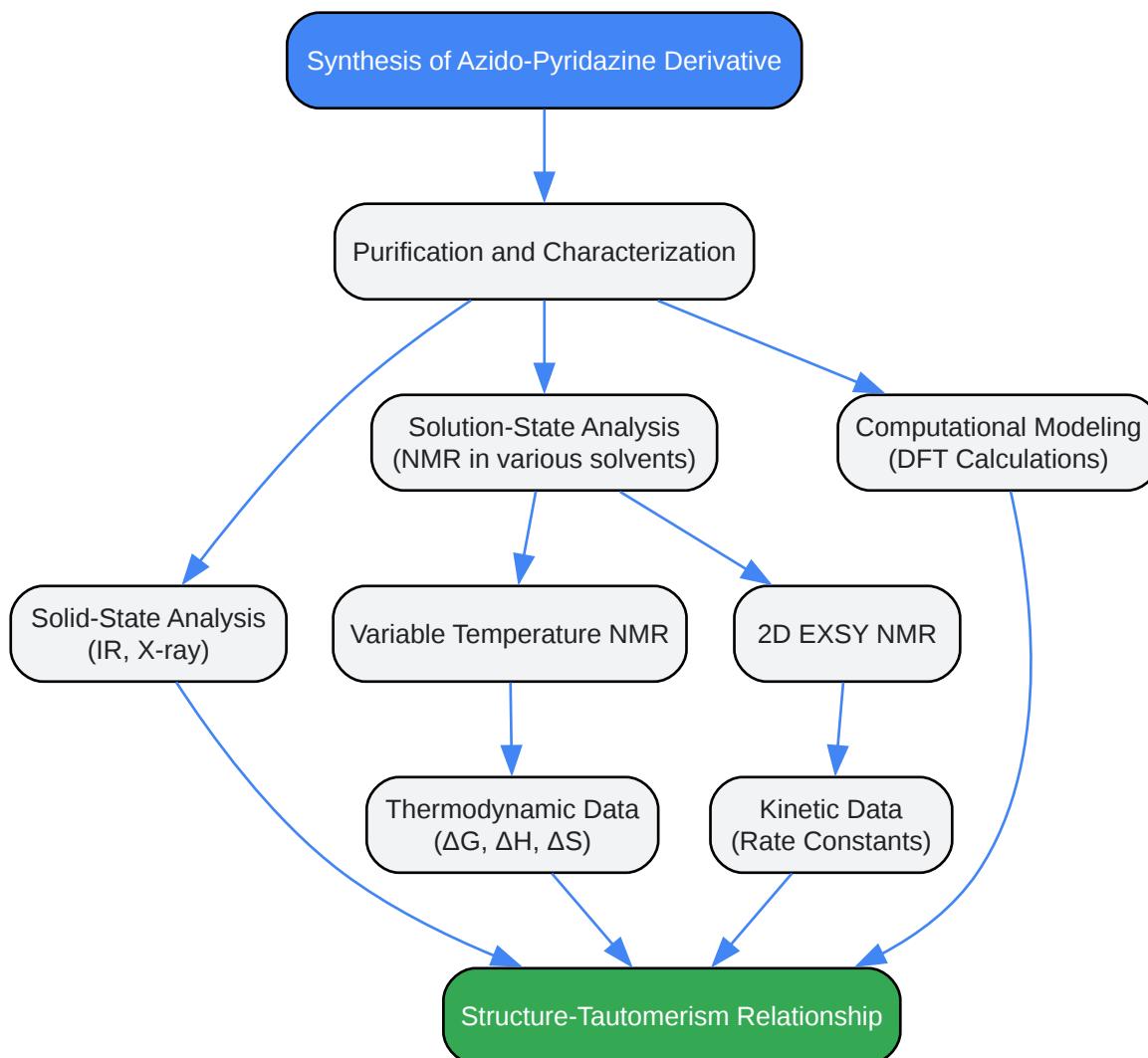


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Caption: Azide-Tetrazole Tautomeric Equilibrium in Pyridazines.

Experimental Workflow for Studying Tautomerism

The systematic investigation of azide-tetrazole tautomerism involves a series of experimental and computational steps.

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Caption: Experimental Workflow for Tautomerism Studies.

Conclusion

The azide-tetrazole tautomerism in pyridazine derivatives is a finely balanced equilibrium that is highly sensitive to electronic and steric effects of substituents, as well as the surrounding environment. Spectroscopic techniques, particularly NMR, are indispensable tools for the quantitative analysis of this equilibrium in solution, providing critical thermodynamic and kinetic data. In the solid state, X-ray crystallography offers definitive structural elucidation. A comprehensive understanding of this tautomeric interplay is essential for the rational design of novel pyridazine-based compounds with tailored properties for applications in drug discovery and materials science. The electron-withdrawing or -donating nature of substituents can

significantly shift the equilibrium towards either the azide or the tetrazole form, a principle that can be harnessed for specific applications.^[3] Future research should focus on expanding the library of substituted pyridazines to further delineate the subtle factors governing this important tautomeric phenomenon.

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